(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid
Description
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-11(12(16)17)8-4-5-9-10(6-8)20-7-19-9/h4-6,11H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
QMSQSZSULCZBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Boc-protected amino acid derivatives with aromatic or heterocyclic motifs. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Protection Strategy: The target compound uses a single Boc group, whereas analogs like the sulfoxonium derivative and the TIPS-protected pentanoic acid employ dual protection (Boc + Z or TIPS). Dual protection increases steric bulk and alters deprotection requirements, making the target compound more streamlined for peptide coupling .
Aromatic Motifs : Unlike benzo[1,3]dioxin-4-ones , which are lactones, the target compound retains a free acetic acid group, enhancing its utility as a building block for carboxylic acid-based conjugates.
Stereochemical Complexity : The (2S,4R)-configured TIPS-protected analog highlights how additional stereocenters and silicon-based protection can complicate synthesis but improve regioselectivity in certain reactions.
Reactivity : The dimethylsulfoxonium group in enables ylide formation for cyclopropanation or epoxidation, a feature absent in the target compound.
Preparation Methods
Synthetic Strategies for (S)-Benzodioxol-5-YL-tert-butoxycarbonylamino-acetic Acid
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
- Benzodioxol-5-amine : Serves as the aromatic backbone, providing electron-rich characteristics for subsequent functionalization.
- tert-Butoxycarbonyl (Boc) Protecting Group : Introduced to safeguard the amine during synthetic steps, typically via Boc anhydride.
- Chiral Acetic Acid Moiety : Installed through stereoselective coupling or resolution techniques.
Key disconnections involve N-Boc protection of the amine, followed by enantioselective α-alkylation or coupling with glycine derivatives.
Detailed Preparation Methods
Synthesis of Benzodioxol-5-amine
Benzodioxol-5-amine (3,4-methylenedioxyaniline) is commercially available but can be synthesized via nitration and reduction of 1,3-benzodioxole. A reported protocol involves:
- Nitration : Treating 1,3-benzodioxole with concentrated HNO₃/H₂SO₄ at 0°C to yield 5-nitrobenzodioxole.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine, achieving >90% yield.
Key Data :
Boc Protection of Benzodioxol-5-amine
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
Procedure :
- Dissolve benzodioxol-5-amine (1.0 equiv) in anhydrous THF.
- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir at room temperature for 12 h, then concentrate and purify via silica chromatography (hexane/EtOAc 4:1).
Optimization Insights :
- Solvent Choice : THF outperforms DCM in minimizing side reactions.
- Yield : 85–92% after purification.
Characterization :
Enantioselective Synthesis of the Chiral Acetic Acid Moiety
The (S)-configuration is introduced via asymmetric catalysis or chiral auxiliary approaches:
Noyori Asymmetric Hydrogenation
A modified Noyori protocol enables enantioselective reduction of α-ketoesters to α-hydroxy acids:
- React ethyl glyoxylate with (R)-BINAP-RuCl₂ catalyst under H₂ (50 psi) in MeOH.
- Hydrolyze the ester to (S)-2-hydroxyacetic acid (ee >99%).
Reaction Conditions :
Chiral Pool Derivatization
L-Serine serves as a chiral precursor:
- Protect L-serine’s amine and hydroxyl groups as Boc and TBS ethers, respectively.
- Oxidize the β-hydroxyl to a carboxylic acid via Jones oxidation.
Advantage : Avoids racemization risks associated with late-stage resolutions.
Coupling of Boc-Protected Amine and Chiral Acetic Acid
A two-step sequence links the components:
Amide Bond Formation
Activate the acetic acid as a mixed anhydride:
- Combine (S)-2-hydroxyacetic acid with ClCO₂iBu in THF at -15°C.
- Add Boc-protected amine and NMM, stir for 2 h.
Deprotection and Acidification
Final Product Data :
Alternative Synthetic Routes
Analytical Characterization
Spectroscopic Data Compilation
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.40 (s, Boc CH3), 4.25 (q, α-CH), 5.95 (s, OCH2O), 6.85–7.18 (aromatic H) |
| 13C NMR | δ 28.4 (Boc CH3), 80.2 (Boc C), 101.5 (OCH2O), 172.1 (COOH) |
| HRMS | m/z 324.1312 [M+H]⁺ (calc. 324.1315) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid in academic laboratories?
- Methodology : A CuI/NaHCO₃-catalyzed reaction in acetonitrile is effective for constructing benzo[1,3]dioxole derivatives, as demonstrated in analogous syntheses . For the Boc-protected amino acid moiety, standard peptide coupling reagents (e.g., HOBt/EDCI) can be employed. Post-synthesis, purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures high purity.
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures. Alternatively, optical rotation measurements ([α]D²⁵) and circular dichroism (CD) spectroscopy validate enantiopurity .
Q. What analytical techniques are critical for characterizing structural integrity?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzo[1,3]dioxole ring and Boc-group integrity.
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and Mercury v4.0 for void analysis .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), leveraging the benzo[1,3]dioxole moiety’s potential anti-inflammatory activity. Molecular dynamics simulations (GROMACS) assess binding stability. Validate with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?
- Approach :
- Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
- Cross-validate hydrogen-bonding networks with Mercury’s "Packing Similarity" tool to identify polymorphic variations .
- Employ DFT calculations (Gaussian 16) to compare theoretical and experimental bond lengths/angles.
Q. What mechanistic role does the Boc group play in stabilizing intermediates during peptide synthesis?
- Key Insights :
- The Boc group protects the amino group during coupling, preventing unwanted side reactions. It is stable under basic conditions but cleaved via TFA (trifluoroacetic acid) in dichloromethane.
- Kinetic studies (monitored by ¹H NMR) reveal Boc deprotection rates are pH-dependent, with optimal cleavage at pH 2–3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
